molecular formula C12H17NO3 B13489754 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Cat. No.: B13489754
M. Wt: 223.27 g/mol
InChI Key: DXTMIBVBUSWKGN-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is a high-purity chemical compound offered for research use only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to a class of gamma-amino acids, which are of significant interest in medicinal chemistry and neuroscience research due to their structural similarity to neurotransmitters. Based on its structure, which features a gamma-aminobutyric acid (GABA) backbone with a substituted phenyl ring, this compound is hypothesized to have potential activity in neuropharmacological studies. Related aryl-substituted gamma-amino acids have been investigated for their interactions with GABA receptor systems, such as acting as agonists or antagonists, which can help in elucidating the mechanisms of neural transmission and developing new therapeutic agents . The methoxymethyl substituent on the phenyl ring may influence the compound's pharmacokinetic properties, including its lipophilicity and blood-brain barrier permeability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various in vitro and in vivo experiments to explore its biological activity, metabolic pathways, and potential research applications. As with all research chemicals, appropriate safety data sheets should be consulted prior to use. Specific analytical data, including NMR and mass spectrometry, should be provided on the certificate of analysis for each specific lot.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H17NO3/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15/h2-5,11H,6-8,13H2,1H3,(H,14,15)

InChI Key

DXTMIBVBUSWKGN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows multi-step organic synthesis involving:

  • Formation of key intermediates such as substituted phenylbutanoic acids or esters
  • Functional group transformations including condensation, ring closure, hydrolysis, and oxidation
  • Introduction of the amino group at the appropriate position
  • Protection/deprotection steps when necessary to control selectivity

The synthetic routes are adapted from closely related compounds such as 4-amino-3-phenylbutanoic acid and its derivatives, with modifications to introduce the methoxymethyl substituent on the phenyl ring.

Detailed Stepwise Preparation Method (Adapted from Patent Literature)

A representative industrially viable preparation method is described in patent CN102115450A, which can be adapted for the methoxymethyl-substituted phenyl derivative by starting from 4-(methoxymethyl)benzaldehyde instead of benzaldehyde:

Step Reaction Description Key Reagents/Conditions Intermediate/Product
1. Condensation reaction between 4-(methoxymethyl)benzaldehyde and methyl acetoacetate in a protic solvent under condensation catalyst (e.g., acid catalyst) 4-(methoxymethyl)benzaldehyde, methyl acetoacetate, acid catalyst, protic solvent 2,4-Diacetyl-3-(4-(methoxymethyl)phenyl)pentanedionate diethyl ester
2. Base-induced decarbonylation by addition of strong base and heating Strong base (e.g., NaOH), heat 3-(4-(methoxymethyl)phenyl)glutaric acid
3. Dehydration and ring closure in a non-protic solvent with dehydration catalyst Dehydration catalyst (e.g., acid anhydride), non-protic solvent 3-(4-(methoxymethyl)phenyl)pyroglutaric anhydride
4. Hydrolysis with strong aqueous ammonia to open the anhydride and form amide Strong aqueous ammonia 5-amino-5-oxo-3-(4-(methoxymethyl)phenyl)pentanoic acid (amide intermediate)
5. Oxidation under alkaline conditions to convert the keto group to methylene, yielding the target amino acid Alkaline medium, oxidant (e.g., hydrogen peroxide) This compound

This method is characterized by:

  • Use of inexpensive, readily available raw materials (e.g., substituted benzaldehydes and methyl acetoacetate)
  • Mild reaction conditions suitable for scale-up
  • High yields and operational simplicity
  • Safety and environmental considerations suitable for industrial production

Alternative Synthetic Routes

Other literature and patents provide alternative approaches, including:

  • Enolate alkylation and esterification: Starting from 4-(methoxymethyl)phenyl derivatives, enolate chemistry can be employed to build the butanoic acid skeleton, followed by amino group introduction via amination or substitution reactions.
  • Amide formation and subsequent reduction: Ester intermediates can be converted into amides, which are then reduced or transformed into the amino acid functionality.
  • Use of protecting groups: N-benzyloxycarbonyl (Cbz) protection of amino groups during intermediate steps to improve selectivity and yield, followed by deprotection in the final step.

Analytical Data and Purification

Purification Techniques

  • Extraction: Organic solvents such as ethyl acetate used for extraction of intermediates and final product from aqueous reaction mixtures.
  • Drying: Use of anhydrous magnesium sulfate or sodium sulfate to remove residual water from organic layers.
  • Chromatography: Silica gel column chromatography with eluent mixtures (e.g., n-hexane and ethyl acetate) employed to purify intermediates and final compounds.
  • Recrystallization: Used to obtain high-purity products, often from solvents like ethyl ether or ethanol.

Characterization Data

Parameter Typical Values / Methods
Molecular Weight 223.27 g/mol
NMR Data 1H NMR confirms aromatic protons, methoxymethyl group, amino and carboxylic acid protons
Melting Point Varies; often determined experimentally for each batch, typically not reported for this specific compound but analogs melt around 40-60°C
IR Spectroscopy Characteristic peaks for NH2 (~3300 cm⁻¹), COOH (~1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and methoxy groups (~2800-3000 cm⁻¹)
Mass Spectrometry Molecular ion peak consistent with C12H17NO3

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages References
Condensation + Decarbonylation + Dehydration + Hydrolysis + Oxidation Multi-step, uses substituted benzaldehyde and methyl acetoacetate High yield, industrially scalable, mild conditions Requires multiple steps and purification , adapted for methoxymethyl substituent
Enolate Alkylation + Esterification + Amination Builds skeleton via enolate chemistry Flexible, allows functional group variation May require protection/deprotection, careful control of regioselectivity
Amide Formation + Reduction Formation of amide intermediates followed by reduction Good control over amino group introduction Additional reduction step, possible side reactions

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and methoxymethyl groups. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular properties, and biological activities of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups Biological Activity References
This compound 4-(methoxymethyl)phenyl C12H17NO3 223.27 (calculated) Amino, butanoic acid, methoxymethylphenyl Presumed GABAB modulation
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4-fluorophenyl C10H12FNO2 197.21 Fluorine substituent, amino, butanoic acid Enhanced lipophilicity; GABA activity
4-Amino-3-(4-methylphenyl)butanoic acid (Tolibut) 4-methylphenyl C11H15NO2 193.24 Methyl group, amino, butanoic acid GABAB agonist; psychoactive
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl 4-trifluoromethylphenyl C11H12F3NO2·HCl 283.67 Trifluoromethyl group, HCl salt Increased metabolic stability
4-Amino-3-(4-(2-aminopyrimidine-4-yl)phenyl)butanoic acid 4-(2-aminopyrimidine)phenyl C14H16N4O2 278.30 Heterocyclic aminopyrimidine, amino Enzyme interaction; Baclofen derivative
4-(3-Aminophenyl)butanoic acid hydrochloride 3-aminophenyl C10H13NO2·HCl 215.68 Meta-amino group, HCl salt Improved aqueous solubility
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Fluorine (e.g., in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid) increases acidity of the carboxylic acid (pKa ~3.5–4.0), enhancing ionization and solubility . Bulky Groups: The trifluoromethyl group in (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl improves lipophilicity (logP ~2.1) but may reduce blood-brain barrier penetration compared to smaller substituents . Methoxy vs.
  • Chain Length and Catalytic Efficiency: Compounds with four-carbon chains (e.g., 4-phenoxybutyric acid) exhibit superior catalytic activity compared to shorter analogs, as observed in enzyme-substrate interactions . The target compound’s butanoic acid backbone aligns with this trend.
  • Stereochemistry :

    • (R)- and (S)-enantiomers (e.g., and ) show distinct receptor binding profiles. The target compound’s stereochemistry (if specified) would critically influence its pharmacological activity.

Physical and Chemical Stability

  • Melting Points: Aminopyrimidine-substituted analogs () exhibit lower melting points (156–158°C) compared to triazine derivatives (217.5–220°C, ), reflecting differences in crystallinity and intermolecular forces.
  • Solubility :
    • Hydrochloride salts (e.g., and ) enhance aqueous solubility (>50 mg/mL), critical for oral bioavailability .

Biological Activity

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, an amino acid derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific molecular structure that facilitates interactions with biological targets. Its core features include:

  • Amino group : Contributing to its classification as an amino acid derivative.
  • Phenyl ring : Enhancing hydrophobic interactions with biomolecules.
  • Methoxymethyl substituent : Potentially influencing its reactivity and biological interactions.

Research indicates that this compound may interact with various biomolecular targets, including receptors involved in taste perception and metabolic pathways. Preliminary studies suggest:

  • Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds similar to this amino acid derivative have shown promise as DPP-IV inhibitors, which could help manage type 2 diabetes .
  • Potential as a Bitter Taste Receptor Blocker : Certain derivatives exhibit blocking activity on bitter taste receptors (T2Rs), indicating a role in taste modulation .

Anticancer Potential

Several studies have explored the anticancer properties of compounds related to this compound:

  • Induction of Apoptosis : Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown effectiveness in prostate cancer cells by activating caspases and promoting cytochrome C release .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated:

  • Inhibition of IL-6 Signaling : Some derivatives exhibit the ability to inhibit IL-6-induced signaling pathways, which are critical in inflammatory responses. This suggests a therapeutic potential for treating inflammatory diseases .

Study on Anticancer Activity

A study examining the effects of structurally related compounds on LNCaP prostate cancer cells highlighted significant apoptotic activity. The treatment led to increased caspase activation and downregulation of androgen receptors, showcasing the compound's potential as a chemotherapeutic agent .

DPP-IV Inhibition Studies

Another research effort focused on the inhibition of DPP-IV by derivatives of this compound. The findings indicated that these compounds could effectively lower glucose levels in diabetic models, supporting their use in diabetes management .

Summary of Biological Activities

Activity Mechanism References
AnticancerInduces apoptosis via caspase activation
DPP-IV InhibitionModulates glucose metabolism
Anti-inflammatoryInhibits IL-6 signaling pathways

Q & A

Q. What are the standard synthetic routes for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Protection of the amino group : Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling steps .
  • Coupling with methoxymethylphenyl derivatives : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 4-(methoxymethyl)phenyl moiety. Microwave-assisted synthesis (45–60°C, 1–2 hours) has been reported to improve yields by 15–20% compared to traditional heating .
  • Deprotection and purification : Acidic hydrolysis (e.g., trifluoroacetic acid) followed by reverse-phase HPLC to achieve ≥95% purity .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR (DMSO-d6): Peaks at δ 3.76 (s, 3H, OCH3), δ 4.21 (s, 2H, CH2OCH3), δ 7.11–7.29 (m, aromatic protons) confirm the methoxymethylphenyl and butanoic acid moieties .
    • 13C NMR : Signals at 172.5 ppm (COOH) and 55.3 ppm (OCH3) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z 268.12 (calculated 268.14) .
  • Chromatography : Retention time (Rf = 0.59–0.62) in hexane/EtOH (1:1) confirms polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from:

  • pH-dependent solubility : The compound is sparingly soluble in water (<1 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL). Stability varies with pH: degradation occurs at pH < 3 (carboxylic acid protonation) or pH > 10 (amide bond hydrolysis) .
  • Storage conditions : Long-term stability requires storage at −20°C under nitrogen. Degradation products (e.g., 4-amino-3-phenylbutyric acid) can form if exposed to moisture .

Q. Recommendations :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Use lyophilization for aqueous stock solutions to prevent hydrolysis .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-Fmoc-protected intermediates to control stereochemistry at the α-carbon .
  • Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) for the butanoic acid backbone .
  • Analytical validation : Chiral HPLC (Chiralpak IA column, hexane/EtOH 90:10) resolves enantiomers with a resolution factor >2.0 .

Q. How do researchers assess biological activity in vitro while avoiding interference from the methoxymethyl group?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates. The methoxymethyl group may sterically hinder binding; control experiments with 3-(4-hydroxyphenyl)propanoic acid (lacking methoxymethyl) are critical .
  • Cellular uptake studies : Radiolabel the compound with 14C and measure intracellular concentrations in HEK293 cells. Methoxymethyl enhances lipophilicity (logP = 1.8 vs. 0.5 for the hydroxyl analog) .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 1XYZ for trypsin). The methoxymethyl group shows van der Waals interactions with hydrophobic pockets .
  • QM/MM simulations : Density functional theory (DFT) at the B3LYP/6-31G* level models electron distribution in the carboxylic acid group, critical for hydrogen bonding .

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